2-(3-Cyclopentyl-1-propyn-1-yl)adenosine
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine
Brand Name:
Vulcanchem
CAS No.:
141345-10-0
VCID:
VC21153748
InChI:
InChI=1S/C18H23N5O4/c19-16-13-17(22-12(21-16)7-3-6-10-4-1-2-5-10)23(9-20-13)18-15(26)14(25)11(8-24)27-18/h9-11,14-15,18,24-26H,1-2,4-6,8H2,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1
SMILES:
C1CCC(C1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Molecular Formula:
C18H23N5O4
Molecular Weight:
373.4 g/mol
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine
CAS No.: 141345-10-0
Cat. No.: VC21153748
Molecular Formula: C18H23N5O4
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141345-10-0 |
|---|---|
| Molecular Formula | C18H23N5O4 |
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | (2R,3R,4S,5R)-2-[6-amino-2-(3-cyclopentylprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
| Standard InChI | InChI=1S/C18H23N5O4/c19-16-13-17(22-12(21-16)7-3-6-10-4-1-2-5-10)23(9-20-13)18-15(26)14(25)11(8-24)27-18/h9-11,14-15,18,24-26H,1-2,4-6,8H2,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1 |
| Standard InChI Key | ACTXLGWFGGOOKX-XKLVTHTNSA-N |
| Isomeric SMILES | C1CCC(C1)CC#CC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
| SMILES | C1CCC(C1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
| Canonical SMILES | C1CCC(C1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator